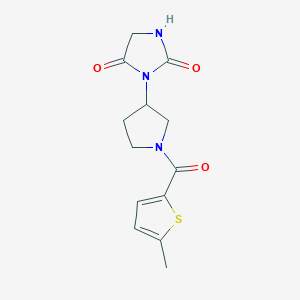
3-(1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a chemical compound used in scientific research. It’s part of a class of compounds that contain a pyrrolidine ring, a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of compounds like this often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The specifics of the synthesis process for this particular compound are not available in the retrieved information.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学的研究の応用
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors . They are known for their ability to conduct electricity under certain conditions, making them valuable for electronic devices like organic field-effect transistors (OFETs) . The specific structure of the compound could be tailored to improve charge transport properties in semiconductor materials.
OLED Materials
The thiophene moiety is integral in the fabrication of organic light-emitting diodes (OLEDs) . These materials are used in display and lighting technologies due to their efficient electroluminescence . The compound’s molecular architecture could be engineered to enhance the color purity or stability of OLEDs.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They protect metals from corroding in aggressive environments by forming a barrier on the metal surface . The compound could be investigated for its efficacy in corrosion protection applications.
Anticancer Agents
Thiophene-based molecules exhibit pharmacological properties, including anticancer activity . The compound could be synthesized and tested for its potential to inhibit cancer cell growth or to act as a carrier for targeted drug delivery systems.
Anti-inflammatory Drugs
Thiophene derivatives are also known for their anti-inflammatory properties . This compound could be part of the development of new anti-inflammatory medications, possibly offering improved efficacy or reduced side effects.
Antimicrobial Agents
The antimicrobial activity of thiophene compounds makes them candidates for developing new antimicrobial agents . The unique structure of this compound might contribute to the discovery of novel antibiotics with mechanisms effective against resistant bacteria.
Anti-atherosclerotic Therapies
Lastly, the anti-atherosclerotic properties of thiophene compounds suggest their use in treating or preventing atherosclerosis . The compound could be explored for its effectiveness in reducing the buildup of plaques in arteries, which is a major risk factor for cardiovascular diseases.
特性
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-2-3-10(20-8)12(18)15-5-4-9(7-15)16-11(17)6-14-13(16)19/h2-3,9H,4-7H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKDSMHKSIZVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-benzyl-3-(((2-bromophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2573453.png)
![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573454.png)
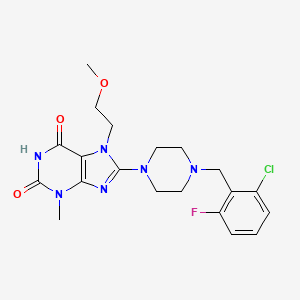
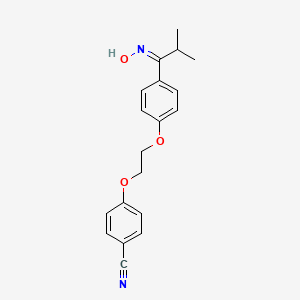
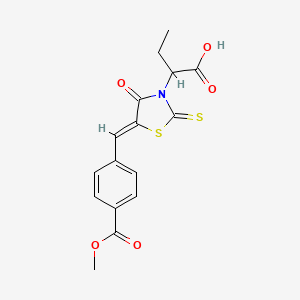
![N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2573459.png)
![N-(2-ethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2573460.png)


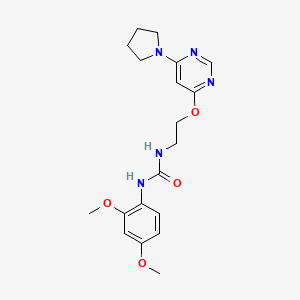
![3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2573469.png)
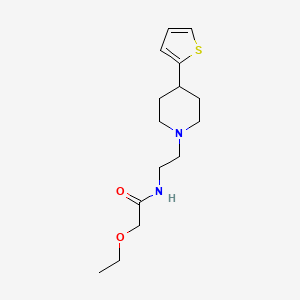
![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)
![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)